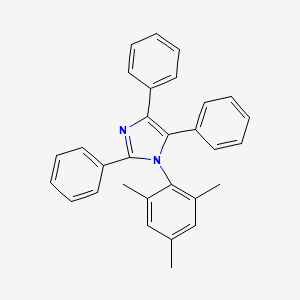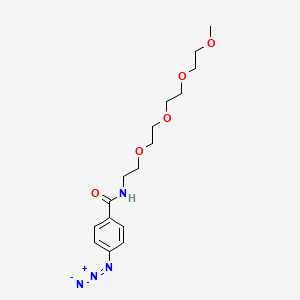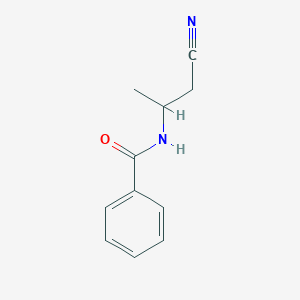
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its three phenyl groups and a trimethylphenyl group attached to the imidazole ring, making it a highly substituted and sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves a multi-step process. One common method is the one-pot-three-component reaction involving benzil, ammonium acetate, and various aromatic aldehydes . The reaction is catalyzed by metal complexes, such as vanadium complexes, under specific conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production. The use of solid-supported reagents and catalysts can enhance the efficiency and selectivity of the synthesis, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and trimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance and electronic properties influence its binding to target molecules, affecting their activity and function. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other highly substituted imidazole derivatives, such as:
- 2,4,5-Triphenyl-1H-imidazole
- 2,4,5-Triphenyl-1-(4-methylphenyl)-1H-imidazole
Uniqueness
The uniqueness of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole lies in its specific substitution pattern, which imparts distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
919281-72-4 |
|---|---|
Molekularformel |
C30H26N2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2,4,5-triphenyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C30H26N2/c1-21-19-22(2)28(23(3)20-21)32-29(25-15-9-5-10-16-25)27(24-13-7-4-8-14-24)31-30(32)26-17-11-6-12-18-26/h4-20H,1-3H3 |
InChI-Schlüssel |
HBVRDBSEEQTBRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)



![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)

![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)


